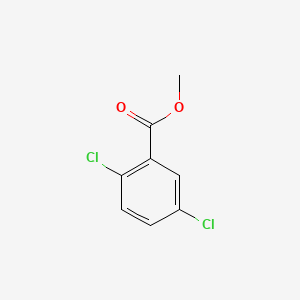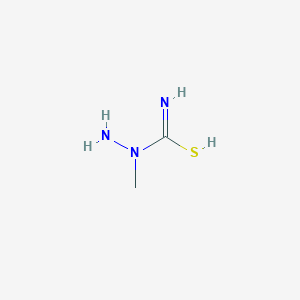
Methyl(diphenyl)silane
Übersicht
Beschreibung
Methyl(diphenyl)silane, also known as diphenylmethylsilane, is an organosilicon compound with the chemical formula (C6H5)2SiHCH3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a silicon atom bonded to two phenyl groups and one methyl group, making it a versatile reagent in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl(diphenyl)silane can be synthesized through several methods. One common method involves the reaction of diphenylsilane with methyl chloride in the presence of a catalyst such as aluminum chloride. The reaction proceeds as follows: [ (C6H5)2SiH2 + CH3Cl \rightarrow (C6H5)2SiHCH3 + HCl ]
Another method involves the reduction of diphenyldichlorosilane with lithium aluminum hydride: [ (C6H5)2SiCl2 + LiAlH4 \rightarrow (C6H5)2SiHCH3 + LiCl + AlCl3 ]
Industrial Production Methods
In industrial settings, methyl-diphenyl-silane is typically produced through the direct reaction of silicon with chlorobenzene and methyl chloride in the presence of a copper catalyst. This method allows for large-scale production and is cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(diphenyl)silane undergoes various chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to unsaturated organic compounds, such as alkenes and alkynes.
Oxidation: The conversion of methyl-diphenyl-silane to silanols or siloxanes using oxidizing agents like hydrogen peroxide.
Reduction: The reduction of carbonyl compounds to alcohols using methyl-diphenyl-silane as a reducing agent.
Common Reagents and Conditions
Hydrosilylation: Catalysts such as platinum or rhodium complexes are commonly used.
Oxidation: Hydrogen peroxide or other peroxides are used as oxidizing agents.
Reduction: Catalysts like palladium on carbon (Pd/C) are often employed.
Major Products Formed
Hydrosilylation: Silanes or siloxanes.
Oxidation: Silanols or siloxanes.
Reduction: Alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Methyl(diphenyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of silicone-based materials, adhesives, and coatings
Wirkmechanismus
The mechanism of action of methyl-diphenyl-silane involves its ability to donate hydride ions (H-) in chemical reactions. This property makes it an effective reducing agent in organic synthesis. The silicon-hydrogen bond in methyl-diphenyl-silane is relatively weak, allowing for easy transfer of the hydride ion to various substrates. This transfer can lead to the formation of new carbon-silicon bonds or the reduction of carbonyl compounds to alcohols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylsilane: (C6H5)2SiH2
Methylphenylsilane: C6H5SiH2CH3
Dimethylphenylsilane: (C6H5)SiH(CH3)2
Uniqueness
Methyl(diphenyl)silane is unique due to its specific combination of phenyl and methyl groups attached to the silicon atom. This structure provides a balance of reactivity and stability, making it suitable for a variety of chemical reactions. Compared to diphenylsilane, which has two hydrogen atoms bonded to silicon, methyl-diphenyl-silane has a methyl group that can participate in additional reactions, enhancing its versatility .
Eigenschaften
IUPAC Name |
methyl(diphenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Si/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULSRCPEOUATID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
776-76-1 | |
| Record name | Methyldiphenylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=776-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methylbenzenesulfonate;3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole](/img/structure/B7800942.png)











